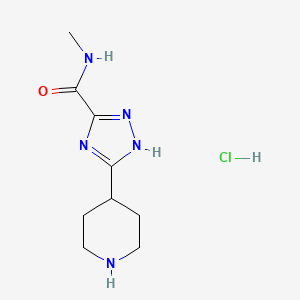

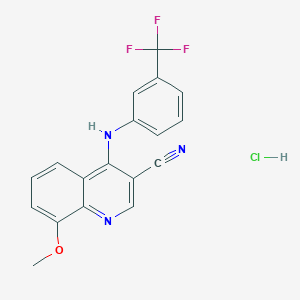

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, also known as CTPS inhibitor, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research by Benetti et al. (2002) demonstrates the use of related sulfonyl-substituted compounds in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines. This methodology facilitates the creation of both aromatic and saturated five-membered heterocyclic compounds, highlighting its importance in synthetic chemistry (Benetti et al., 2002).

Corrosion Inhibition

Sappani and Karthikeyan (2014) explored the potential of similar furan- and sulfonyl-substituted compounds as corrosion inhibitors for mild steel in acidic environments. Their findings reveal the compounds' efficiency in protecting metal surfaces, an important consideration in industrial applications (Sappani & Karthikeyan, 2014).

Antioxidant Properties

Prabakaran, Manivarman, and Bharanidharan (2021) synthesized derivatives similar to 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine and assessed their antioxidant potential. Their work underscores the importance of these compounds in developing new antioxidant agents (Prabakaran et al., 2021).

Metal-Free Domino Reactions

Cui et al. (2018) developed a metal-free three-component domino reaction involving sulfonylated furan derivatives. This innovative approach is significant for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of sulfonyl-substituted compounds in organic synthesis (Cui et al., 2018).

Nonlinear Optical Properties

Chou and Yeh (2001) investigated sulfonyl-substituted pyrrole chromophores, which are structurally related to the compound , for their nonlinear optical properties. This research contributes to the understanding of the optical characteristics of sulfonylated compounds (Chou & Yeh, 2001).

Synthesis of Novel Anti-inflammatory Agents

Urban et al. (2003) described the synthesis of an anti-inflammatory agent using a sulfonyl furan compound, similar to the one you are interested in. This underscores the compound's potential in pharmaceutical applications, particularly in the development of new anti-inflammatory drugs (Urban et al., 2003).

Synthesis of Sulfonated Tetrahydropyridines

An and Wu (2017) reported the synthesis of sulfonated tetrahydropyridine derivatives using reactions that could potentially involve similar compounds. This research offers insights into new methods for creating complex organic structures (An & Wu, 2017).

Propiedades

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCZESPNJINEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)